(1,4-dimethyl-1H-imidazol-5-yl)methanol
Overview
Description
(1,4-dimethyl-1H-imidazol-5-yl)methanol is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring structure. This particular compound is characterized by the presence of two methyl groups at positions 1 and 4 of the imidazole ring and a hydroxymethyl group at position 5. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-dimethyl-1H-imidazol-5-yl)methanol can be achieved through several methods. One common approach involves the reaction of 1,4-dimethylimidazole with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction proceeds via nucleophilic addition of the imidazole to the formaldehyde, followed by protonation to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1,4-dimethyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methyl groups and hydroxymethyl group can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are commonly employed.
Major Products Formed
Oxidation: (1,4-dimethyl-1H-imidazol-5-yl)carboxylic acid.
Reduction: this compound derivatives with various functional groups.
Substitution: Substituted imidazole derivatives with different functional groups at positions 1, 4, and 5.
Scientific Research Applications
(1,4-dimethyl-1H-imidazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives and as a ligand in coordination chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with imidazole-based structures.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,4-dimethyl-1H-imidazol-5-yl)methanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the imidazole ring can coordinate with metal ions, affecting enzymatic activities and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-imidazol-5-yl)methanol: Similar structure but with only one methyl group at position 1.
(1,4-dimethyl-1H-imidazol-2-yl)methanol: Similar structure but with the hydroxymethyl group at position 2.
(1,4-dimethyl-1H-imidazol-5-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
(1,4-dimethyl-1H-imidazol-5-yl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of two methyl groups and a hydroxymethyl group at specific positions on the imidazole ring allows for unique interactions with other molecules, making it valuable in various applications .
Properties
IUPAC Name |
(3,5-dimethylimidazol-4-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-6(3-9)8(2)4-7-5/h4,9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPALVKINYWAGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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